3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde
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Overview
Description
3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol It is a cyclobutane derivative with a carbaldehyde functional group and an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy derivative. This intermediate is then oxidized to yield the desired carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carboxylic acid.
Reduction: 3,3-dimethyl-1-(propan-2-yloxy)cyclobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylcyclobutanone: A precursor in the synthesis of 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde.
3,3-dimethyl-1-(propan-2-yloxy)cyclobutanol: A reduction product of the carbaldehyde.
3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carboxylic acid: An oxidation product of the carbaldehyde.
Uniqueness
This compound is unique due to its combination of a cyclobutane ring, an isopropoxy group, and a carbaldehyde functional group.
Properties
CAS No. |
1935230-03-7 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,3-dimethyl-1-propan-2-yloxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(2)12-10(7-11)5-9(3,4)6-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
SIGXCOBCWHJBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CC(C1)(C)C)C=O |
Purity |
95 |
Origin of Product |
United States |
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